

Spectroscopic Profile of 3-Methyl-4-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Methyl-4-nitropyridine**. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **3-Methyl-4-nitropyridine** in research and development settings.

Spectroscopic Data Summary

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methyl-4-nitropyridine**. These values are derived from the analysis of structurally similar molecules and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ^1H and ^{13}C NMR chemical shifts for **3-Methyl-4-nitropyridine** are presented in Tables 1 and 2, respectively. These predictions are based on the known effects of substituents on the pyridine ring.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Methyl-4-nitropyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	s	-
H-5	7.5 - 7.7	d	5.0 - 6.0
H-6	8.6 - 8.8	d	5.0 - 6.0
-CH ₃	2.4 - 2.6	s	-

Solvent: CDCl₃,
Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Methyl-4-nitropyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	135 - 140
C-4	148 - 152
C-5	122 - 126
C-6	145 - 150
-CH ₃	18 - 22

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3-Methyl-4-nitropyridine** are listed in Table 3. These are based on the typical vibrational frequencies of aromatic nitro compounds and substituted pyridines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Predicted IR Spectroscopic Data for **3-Methyl-4-nitropyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
2980 - 2850	C-H stretch (methyl)	Medium
1600 - 1580	C=C stretch (aromatic)	Medium
1530 - 1500	N-O asymmetric stretch (nitro)	Strong
1480 - 1450	C-H bend (methyl)	Medium
1360 - 1340	N-O symmetric stretch (nitro)	Strong
850 - 800	C-H out-of-plane bend	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **3-Methyl-4-nitropyridine** are presented in Table 4. The molecular formula is C₆H₆N₂O₂.^[4]

Table 4: Predicted Mass Spectrometry Data for **3-Methyl-4-nitropyridine**

m/z	Interpretation
138	Molecular ion [M] ⁺
122	[M - O] ⁺
108	[M - NO] ⁺
92	[M - NO ₂] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **3-Methyl-4-nitropyridine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Employ proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

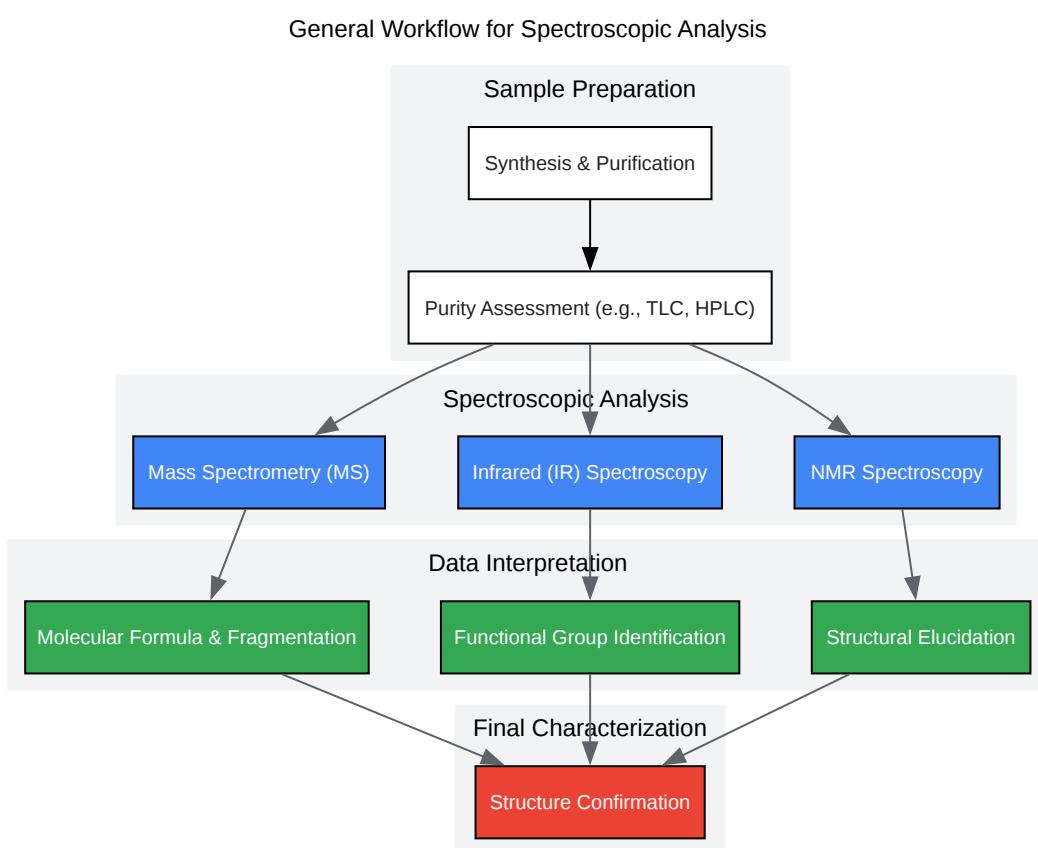
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

- Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of an organic compound like **3-Methyl-4-nitropyridine**.



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Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-4-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157339#spectroscopic-data-of-3-methyl-4-nitropyridine-nmr-ir-ms>

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